(5S,6R)-5,6-Dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide (5S,6R)-5,6-Dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Brand Name: Vulcanchem
CAS No.: 58955-94-5
VCID: VC0116473
InChI: InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20)/t13-,14+
SMILES: C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O
Molecular Formula: C15H14N2O3
Molecular Weight: 270.28 g/mol

(5S,6R)-5,6-Dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide

CAS No.: 58955-94-5

Reference Standards

VCID: VC0116473

Molecular Formula: C15H14N2O3

Molecular Weight: 270.28 g/mol

(5S,6R)-5,6-Dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide - 58955-94-5

CAS No. 58955-94-5
Product Name (5S,6R)-5,6-Dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
IUPAC Name (5S,6R)-5,6-dihydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Standard InChI InChI=1S/C15H14N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,13-14,18-19H,(H2,16,20)/t13-,14+
Standard InChIKey PRGQOPPDPVELEG-OKILXGFUSA-N
Isomeric SMILES C1=CC=C2C(=C1)[C@@H]([C@@H](C3=CC=CC=C3N2C(=O)N)O)O
SMILES C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O
Canonical SMILES C1=CC=C2C(=C1)C(C(C3=CC=CC=C3N2C(=O)N)O)O
Synonyms (10R,11S)-rel-10,11-Dihydro-10,11-dihydroxy-5H-dibenz[b,f]azepine-5-carboxamide; cis-10,11-Dihydro-10,11-dihydroxycarbamazepine
PubChem Compound 13726065
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator